2-Amino-4,5-difluorobenzenesulfonamide
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Overview
Description
2-Amino-4,5-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H6F2N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two fluorine atoms at the 4 and 5 positions and an amino group at the 2 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 2-Aminobenzenesulfonamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Amino-4,5-difluorobenzenesulfonamide may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species .
Scientific Research Applications
2-Amino-4,5-difluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique fluorine substitution pattern makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target sites. This leads to the modulation of the target’s activity, which can result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzenesulfonamide
- 2,6-Difluorobenzenesulfonamide
- 3,5-Difluorobenzenesulfonamide
Uniqueness
2-Amino-4,5-difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the amino group on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-4,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSIISBSDXDVLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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